molecular formula C11H19N3 B13079186 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13079186
M. Wt: 193.29 g/mol
InChI Key: PRSQSDYFIDHHPD-UHFFFAOYSA-N
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Description

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with an appropriate aldehyde to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential as a therapeutic agent make it a compound of significant interest in various research fields .

Biological Activity

7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N4C_{11}H_{14}N_4. Its molecular weight is approximately 202.25 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds related to this class have shown promising results against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase IIa and disruption of microtubule dynamics .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor:

  • Selectivity and Potency : Certain derivatives have demonstrated sub-nanomolar potency against specific kinases involved in cancer progression. For example, compounds with modifications at the C(5) position showed significant selectivity towards PI3Kδ isoforms with IC50 values as low as 18 nM .

Case Studies

StudyCompoundTargetIC50 ValueNotes
Wang et al., 2022Compound 6PI3Kδ18 nMHigh selectivity among PI3K isoforms
Recent ResearchCompound A549Autophagy in A549 cells-Induced autophagy without apoptosis
Clinical TrialsVarious derivativesMultiple cancer cell lines7.01 - 14.31 µMEffective against HeLa and MCF-7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By occupying the ATP-binding site of kinases like ABL and others involved in tumor growth.
  • Disruption of Microtubule Dynamics : Leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

7-ethyl-2,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-5-10-7(2)6-12-11-8(3)9(4)13-14(10)11/h7,10,12H,5-6H2,1-4H3

InChI Key

PRSQSDYFIDHHPD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C(=NN12)C)C)C

Origin of Product

United States

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